molecular formula C11H13NO6 B14257606 Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester CAS No. 478163-51-8

Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester

Cat. No.: B14257606
CAS No.: 478163-51-8
M. Wt: 255.22 g/mol
InChI Key: GUYXRTAMOVGCKB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester is a chemical compound with a complex structure that includes both benzoic acid and nitrooxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-(nitrooxy)butanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form nitro compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group on the benzoic acid moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce hydroxybutyl alcohols.

Scientific Research Applications

Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can release nitric oxide, which plays a role in various physiological processes. The ester and hydroxyl groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-hydroxybenzoate: Similar ester structure but lacks the nitrooxy group.

    Salicylic acid, butyl ester: Similar to the parent compound but without the nitrooxy functionality.

Uniqueness

The presence of the nitrooxy group in benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

478163-51-8

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

4-nitrooxybutyl 2-hydroxybenzoate

InChI

InChI=1S/C11H13NO6/c13-10-6-2-1-5-9(10)11(14)17-7-3-4-8-18-12(15)16/h1-2,5-6,13H,3-4,7-8H2

InChI Key

GUYXRTAMOVGCKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCCCO[N+](=O)[O-])O

Origin of Product

United States

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